REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9](OS(C(F)(F)F)(=O)=O)=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[Cl-].[Li+].[CH3:27][Sn](C)(C)C>CN(C)C=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:27][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[C:13]([F:14])([F:15])[F:16])[NH:4][CH2:5][CH2:6]2 |f:1.2,5.6.7|
|
Name
|
trifluoromethylsulphonyloxyindoline
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Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=C(C=C12)C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
bis(triphenylphosphine) palladium (II) chloride
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane and water
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethanol (30 ml)
|
Type
|
ADDITION
|
Details
|
10% aqueous sodium hydroxide solution (7.5 ml) and solid sodium hydroxide (1 g) were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (50 g)
|
Type
|
WASH
|
Details
|
eluted under suction with 2:1 ether/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2CCNC2=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |